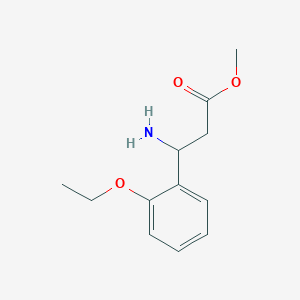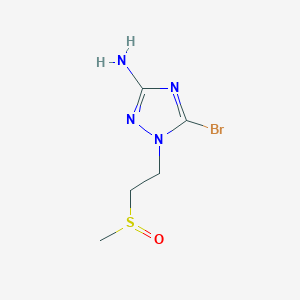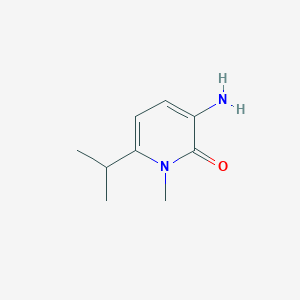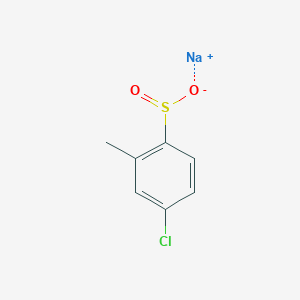![molecular formula C10H20N2O B13177524 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst for olefin metathesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane involves its interaction with molecular targets and pathways within biological systems. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the ethyl group at the 9-position.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the ring system but exhibit similar stereochemistry.
Uniqueness
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is unique due to the presence of both oxygen and nitrogen atoms in its ring system, which imparts distinct chemical and physical properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
9-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-3-10(4-7-12)9-11-5-8-13-10/h11H,2-9H2,1H3 |
Clé InChI |
CIUZTCQBNBKRID-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(CC1)CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)




![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)



![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
